Kinase Domain Binding Affinity and Selectivity Profile (Kd)
Quantitative Kd profiling reveals AG-1478's primary target engagement is restricted to EGFR (Kd < 100 nM), with a secondary tier of targets exhibiting 10- to >100-fold lower affinity. This profile is distinct from the broader kinome inhibition observed with other tool compounds [1].
| Evidence Dimension | Kinase Binding Affinity (Kd) |
|---|---|
| Target Compound Data | EGFR Kd < 100 nM; Secondary targets ABL1, ABL2, GAK, MAPK14, MKNK1 (100 nM ≤ Kd < 1 µM); Additional low-affinity targets FBP1, SRC (1 µM ≤ Kd < 10 µM); 46 kinases confirmed non-binding at 10 µM. |
| Comparator Or Baseline | PD 153035: EGFR IC50 = 25-29 pM, Ki = 5.2-6 pM [2]. Erlotinib: EGFR IC50 = 2 nM, >1000-fold selectivity over c-Src and v-Abl [3]. |
| Quantified Difference | AG-1478 exhibits ~100-fold lower biochemical potency for EGFR than PD 153035 (IC50 3 nM vs. 25 pM). AG-1478 shows a distinct off-target spectrum, including measurable but weak affinity for ABL and MAPK family kinases, contrasting with the higher EGFR selectivity reported for erlotinib. |
| Conditions | In vitro kinase binding assay (Kd determination via competitive binding assay, HMS LINCS Database) [1]. |
Why This Matters
This Kd profile defines AG-1478's utility for studies requiring potent EGFR inhibition with a defined, narrow off-target window, distinct from ultra-potent (PD 153035) or higher-selectivity (erlotinib) alternatives.
- [1] HMS LINCS Database. AG1478 Small Molecule Profile (ID: 10223-101). View Source
- [2] AMQUAR Life Science & Biotechnology. PD153035 HCl (ZM 252868; AG 1517) Product Information. View Source
- [3] AMQUAR Life Science & Biotechnology. Erlotinib (OSI-744; NSC 718781; R1415) Product Information. View Source
